molecular formula C8H5N5O B254976 tetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 29067-85-4

tetrazolo[1,5-a]quinoxalin-4(5H)-one

Cat. No. B254976
CAS RN: 29067-85-4
M. Wt: 187.16 g/mol
InChI Key: SECOVEPJEIBBPV-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a structural template in both natural and synthetic biologically active compounds . It is also known as 1,2,3,5,9b-Pentaaza-cyclopenta [a]naphthalen-4-ol .


Synthesis Analysis

The synthesis of the tetrazolo[1,5-a]quinoxalin-4(5H)-one core involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .


Molecular Structure Analysis

The molecular formula of tetrazolo[1,5-a]quinoxalin-4(5H)-one is C8H5N5O . Its average mass is 187.158 Da and its monoisotopic mass is 187.049408 Da .


Physical And Chemical Properties Analysis

Tetrazolo[1,5-a]quinoxalin-4(5H)-one has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 48.8±0.5 cm3 . The compound has 6 H bond acceptors and 1 H bond donor . Its polar surface area is 73 Å2 and its molar volume is 102.7±7.0 cm3 .

Scientific Research Applications

Synthesis of Biologically Important Condensed Derivatives

Quinoxalines, including tetrazolo[1,5-a]quinoxalin-4(5H)-one, offer opportunities as reagents for the synthesis of biologically important condensed derivatives . They can undergo new acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems .

CuAAC Reactions for the Synthesis of Triazoloquinoxalines and Imidazoloquinoxalines

Tetrazolo[1,5-a]quinoxalin-4(5H)-one has been used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for the synthesis of triazoloquinoxalines and imidazoloquinoxalines . These compounds have potential applications in various fields, including medicinal chemistry.

Synthesis of Rhenium Complexes

In addition to the synthesis of triazoloquinoxalines and imidazoloquinoxalines, tetrazolo[1,5-a]quinoxalin-4(5H)-one can also be used in CuAAC reactions for the synthesis of rhenium complexes . These complexes have potential applications in catalysis and radiopharmaceuticals.

Synthesis of Quinoxaline Macrocycles

Quinoxalines, including tetrazolo[1,5-a]quinoxalin-4(5H)-one, can be used in the synthesis of quinoxaline macrocycles . These macrocycles are important in applications such as optical devices and materials .

Synthesis of Benzimidazole Derivatives

Tetrazolo[1,5-a]quinoxalin-4(5H)-one can undergo acid-catalyzed rearrangements to give 2-heteroarylbenzimidazoles and 1-heteroarylbenzimidazolones in the presence of nucleophilic reactants . These benzimidazole derivatives have potential applications in medicinal chemistry.

Synthesis of Quinoxaline-Containing Ring Systems

Tetrazolo[1,5-a]quinoxalin-4(5H)-one can be used in the synthesis of important quinoxaline-containing ring systems such as thiazolo[3,4-a]quinoxalines, pyrrolo[1,2-a]quinoxalines, and imidazo[1,5-a]quinoxalines .

Future Directions

The future directions for tetrazolo[1,5-a]quinoxalin-4(5H)-one involve further optimization for the retrieved hit compounds 9, 14, and 20 . The scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds .

properties

IUPAC Name

5H-tetrazolo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4H,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECOVEPJEIBBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383139
Record name 5H-tetrazolo[1,5-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrazolo[1,5-a]quinoxalin-4(5H)-one

CAS RN

29067-85-4
Record name 5H-tetrazolo[1,5-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is tetrazolo[1,5-a]quinoxalin-4(5H)-one synthesized?

A1: A recent study demonstrated the synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-ones through a [3+2] cyclization reaction. [] This reaction involves reacting readily available quinoxalin-2(1H)-ones with azidotrimethylsilane. This synthetic approach offers a straightforward and efficient method for accessing this class of heterocyclic compounds, which holds promise for exploring their diverse biological activities and potential applications in medicinal chemistry.

Q2: What is the relationship between the structure of heterocyclic-fused quinoxalinones and their activity as excitatory amino acid antagonists?

A2: Research indicates that the structure of heterocyclic-fused quinoxalinones, including tetrazolo[1,5-a]quinoxalin-4(5H)-ones, significantly influences their binding affinity for AMPA and glycine receptors involved in excitatory neurotransmission. [] While some heterocycles within this class exhibit promising affinity for both receptors, the structure-activity relationship (SAR) does not directly correlate with known antagonists like quinoxalinediones (e.g., DNQX) at the AMPA receptor or kynurenic acids at the glycine site of the NMDA receptor complex. This suggests that modifications to the heterocyclic core and substituents could lead to compounds with enhanced selectivity and potency for specific excitatory amino acid receptor subtypes.

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